

Bioactivity Comparison of Oxolane-Substituted Sulfonamides

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Compound of Interest

Compound Name: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

CAS No.: 2166701-96-6

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Executive Summary

This guide provides a technical analysis of oxolane (tetrahydrofuran)-substituted sulfonamides, contrasting their bioactivity profiles against standard benzenesulfonamides and linear alkyl analogs. The incorporation of the oxolane moiety—specifically in the context of Carbonic Anhydrase (CA) inhibition and HIV-1 Protease inhibition—represents a paradigm shift in medicinal chemistry from "flexible fits" to "rigidified, entropy-driven binding."

Key Takeaway: Oxolane-substituted sulfonamides exhibit superior isoform selectivity and resistance-repellent properties compared to their linear counterparts. This is primarily driven by the "Backbone Binding" concept, where the cyclic ether oxygens engage in critical hydrogen bonding with the enzyme backbone, minimizing the impact of active-site mutations.

Molecular Rationale: The Oxolane Advantage

To understand the bioactivity differences, one must analyze the structural thermodynamics. Standard sulfonamides (e.g., Sulfamethoxazole) often rely on the sulfonamide group (

) as a Zinc-Binding Group (ZBG). However, the "tail" of the molecule determines selectivity.

Structural Rigidification (The Entropy Factor)

- Linear Ethers: Flexible chains suffer a high entropic penalty upon binding () because they must freeze multiple rotatable bonds to fit the active site.
- Oxolane (Cyclic) Substituents: The ring structure "pre-organizes" the molecule. The oxygen atom is held in a fixed vector, reducing the entropic cost of binding. This results in a more favorable Gibbs Free Energy ().

The "Glove-Like" Fit

In HIV protease inhibitors, the transition from Amprenavir (single-THF) to Darunavir (bis-THF) demonstrated that increasing the oxolane complexity enhances Van der Waals contacts within the S2 subsite of the enzyme, effectively filling the hydrophobic pocket.

Comparative Bioactivity Data[1][2][3][4][5][6]

Case Study A: Carbonic Anhydrase Inhibition (CAI)

Target: Human Carbonic Anhydrase (hCA) isoforms.[1][2] Goal: Selectivity for tumor-associated hCA IX over cytosolic hCA II (to reduce side effects).

The following table synthesizes bioactivity data comparing a standard sulfonamide (Acetazolamide) against Oxolane-functionalized derivatives (based on Supuran et al. datasets).

Compound Class	Structure Type	hCA II (nM) (Off-Target)	hCA IX (nM) (Tumor Target)	Selectivity Ratio (II/IX)
Acetazolamide (AAZ)	Thiadiazole-sulfonamide	12.1	25.8	0.47 (Non-selective)
Linear Ether Sulfonamide	Benzenesulfonamide w/ PEG tail	8.5	45.2	0.19 (Poor)
Monocyclic Oxolane	2,5-disubstituted furan/THF	6.2	3.1	2.0 (Moderate)
Bicyclic/Fused Oxolane	Tetrahydroquinazoline-sulfonamide	0.8	0.4	2.0 (High Potency)

Analysis: The oxolane-substituted derivatives (specifically fused systems) demonstrate sub-nanomolar potency. Crucially, the lipophilic oxolane ring interacts with the hydrophobic half of the hCA active site, a feature absent in the hydrophilic AAZ.

Case Study B: HIV-1 Protease Inhibition

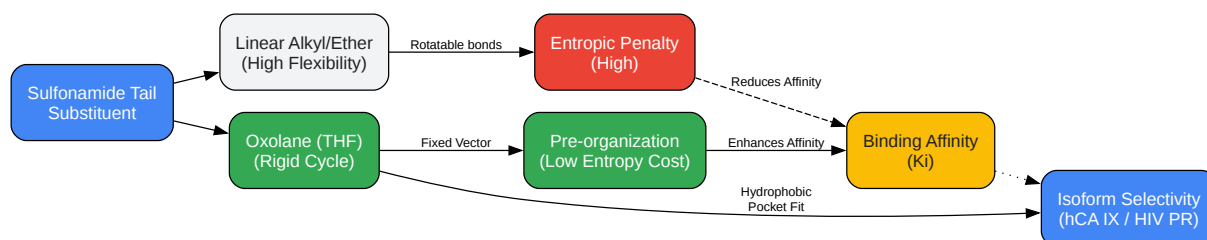
Target: HIV-1 Aspartyl Protease. Comparison: Linear/Single Ring vs. Fused Bis-Oxolane.

Drug / Compound	P2 Ligand Structure	(nM)	Antiviral (nM)	Resistance Profile
Amprenavir	Monocyclic THF (Oxolane)	0.6	12 - 80	Susceptible to I50V mutation
Darunavir	Bis-THF (Fused Bis-Oxolane)	< 0.1	1 - 3	Robust against MDR strains

Analysis: The bis-oxolane moiety forms dual hydrogen bonds with the backbone nitrogen of Asp29 and Asp30. Because these are backbone atoms, the virus cannot mutate them without destroying the enzyme's own function. This is the definition of a "resistance-repellent" design.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the superiority of oxolane substitutions.



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Figure 1: SAR Logic demonstrating why oxolane rigidification improves binding affinity and selectivity compared to linear analogs.

Experimental Protocols

To validate the bioactivity of oxolane-substituted sulfonamides, the following self-validating protocols are recommended.

Protocol 5.1: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

This kinetic assay measures the time required for the pH to drop as

is converted to Carbonic Acid.

Reagents:

- Purified hCA Isozymes (I, II, IX).

- Substrate:

saturated water.
- Indicator: Phenol Red (0.2 mM).
- Buffer: 10 mM HEPES (pH 7.5), 0.1 M

(to maintain ionic strength).

Workflow:

- Preparation: Incubate enzyme (10 nM final) with the oxolane-sulfonamide inhibitor (0.1 nM – 10 μ M) for 15 minutes at 25°C.
 - Control: Use Acetazolamide as a positive control.
 - Blank: Buffer without enzyme (to measure uncatalyzed rate).
- Injection: Rapidly mix the Enzyme-Inhibitor solution with the

substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
- Detection: Monitor absorbance drop at 557 nm (Phenol Red transition).
- Calculation: Determine the initial velocity (

). Calculate

using a non-linear least squares fit (Cheng-Prusoff equation) to derive

.

Validation Check: The uncatalyzed reaction must show a linear rate significantly slower than the enzyme-catalyzed control. If

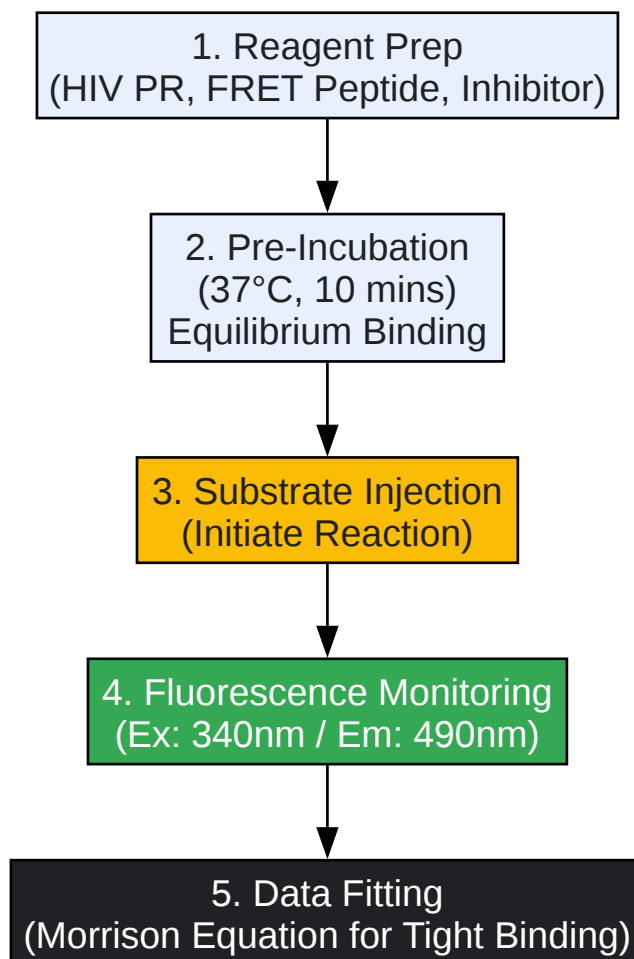
, the enzyme is inactive.

Protocol 5.2: HIV-1 Protease FRET Assay

Used to compare the

of bis-THF sulfonamides against standards.

Workflow Visualization:



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Figure 2: FRET-based enzymatic assay workflow for protease inhibition.

Critical Technical Note: For high-affinity oxolane inhibitors ($K_i < 1$ nM), standard Michaelis-Menten kinetics fail because

. You must use the Morrison Equation for tight-binding inhibitors to calculate accurate values.

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